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Benzene-1,2-diol, 4-(2-ethylaminoethyl)-

Cat. No.: B14709046
CAS No.: 21581-33-9
M. Wt: 181.23 g/mol
InChI Key: ZRNSCURSJJRPGN-UHFFFAOYSA-N
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Description

Overview of Catecholamine Derivatives and Analogues in Biochemical and Pharmacological Investigations

Catecholamine derivatives and analogues are fundamental tools in the exploration of the nervous system and other physiological systems. researchgate.net These compounds, characterized by a catechol ring (a benzene (B151609) ring with two adjacent hydroxyl groups) and an amine side chain, are synthesized to probe the structure and function of receptors and transporters involved in catecholaminergic signaling. researchgate.net By systematically modifying the structure of endogenous catecholamines, researchers can investigate the specific roles of different parts of the molecule in binding to and activating their biological targets.

The history of catecholamine research is rich with the development of synthetic compounds that have elucidated the complexities of adrenergic and dopaminergic systems. acs.org For instance, the synthesis of various N-substituted noradrenaline derivatives was crucial in differentiating between alpha and beta-adrenergic receptors. acs.org These investigations have paved the way for the development of a wide array of therapeutic agents.

In research settings, these analogues are employed to:

Characterize receptor subtypes and their distribution.

Investigate the mechanisms of neurotransmitter uptake and metabolism.

Develop models of diseases such as Parkinson's disease and schizophrenia. researchgate.net

Screen for new drug candidates with specific pharmacological profiles. clevelandclinic.org

The study of structure-activity relationships (SAR) is a cornerstone of this research, providing a framework for understanding how chemical modifications influence biological activity. nih.govacs.orgnih.govnih.gov

Contextualization of Benzene-1,2-diol, 4-(2-ethylaminoethyl)- (N-Ethyldopamine) within Research Paradigms

Benzene-1,2-diol, 4-(2-ethylaminoethyl)-, or N-Ethyldopamine, is a synthetic derivative of the neurotransmitter dopamine (B1211576). It is characterized by the addition of an ethyl group to the amine of the dopamine molecule. This seemingly minor modification places N-Ethyldopamine within a class of N-alkylated dopamine analogues that are of significant interest in research for understanding the structural requirements for dopamine receptor interaction. nih.gov

Research into N-alkylated dopamine derivatives has shown that the size and nature of the alkyl substituent on the nitrogen atom can significantly influence the compound's affinity and efficacy at dopamine receptor subtypes. nih.gov Studies on N-alkylated 2-aminotetralins, which are structurally related to dopamine, have indicated that N-ethyl substituted compounds are slightly less active than their N-propyl counterparts in stimulating central dopamine receptors. nih.gov This suggests a specific spatial requirement within the receptor's binding pocket. nih.gov

A recent study investigating the surface coating properties of N-alkylated dopamine derivatives, including N-Ethyldopamine, found that the nature of the N-alkyl group affects the compound's ability to form coatings. acs.org This research highlights another potential application of such derivatives in materials science, stemming from the adhesive properties of the catechol moiety. acs.org

The table below summarizes some of the key properties of N-Ethyldopamine and related compounds for comparative analysis in a research context.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference from Dopamine
Dopamine C₈H₁₁NO₂153.18-
N-Ethyldopamine C₁₀H₁₅NO₂181.23N-ethyl group
N-Methyldopamine C₉H₁₃NO₂167.21N-methyl group
N-Propyldopamine C₁₁H₁₇NO₂195.26N-propyl group

This data is compiled from various chemical databases and research articles for comparative purposes.

Significance of Catechol Moiety in Biological Activity and Research Applications

The catechol moiety, the 1,2-dihydroxybenzene group, is a critical pharmacophore responsible for many of the biological activities and research applications of catecholamines and their derivatives. nih.gov Its importance can be attributed to several key chemical properties:

Receptor Binding: The two hydroxyl groups of the catechol ring are crucial for forming hydrogen bonds with specific amino acid residues within the binding pockets of adrenergic and dopaminergic receptors. This interaction is fundamental for the recognition and activation of these receptors.

Redox Activity: The catechol group can undergo oxidation to form a quinone. This redox cycling can have both physiological and toxicological implications and is an area of active investigation. The antioxidant properties of some catechol-containing compounds are also attributed to this moiety.

Metal Chelation: Catechols are effective chelating agents for various metal ions. This property is relevant in both biological systems, where they can interact with metalloproteins, and in material science applications.

Adhesive Properties: As demonstrated in studies of mussel adhesive proteins, the catechol moiety plays a key role in adhesion to a variety of surfaces. This has inspired research into the development of catechol-based bio-adhesives and surface coatings. acs.org

The versatility of the catechol group ensures its continued importance as a scaffold in medicinal chemistry and a tool for biochemical and pharmacological research. nih.gov Its presence in a wide range of natural and synthetic compounds with diverse biological effects underscores its significance.

Table of Compound Names

IUPAC NameCommon Name/Synonym
Benzene-1,2-diol, 4-(2-ethylaminoethyl)-N-Ethyldopamine
4-(2-aminoethyl)benzene-1,2-diolDopamine
4-(2-methylaminoethyl)benzene-1,2-diolN-Methyldopamine
4-(2-propylaminoethyl)benzene-1,2-diolN-Propyldopamine
3,4-dihydroxy-N-methylphenethylamineN-Methyldopamine
3,4-dihydroxy-N-ethylphenethylamineN-Ethyldopamine
3,4-dihydroxy-N-propylphenethylamineN-Propyldopamine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B14709046 Benzene-1,2-diol, 4-(2-ethylaminoethyl)- CAS No. 21581-33-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21581-33-9

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-[2-(ethylamino)ethyl]benzene-1,2-diol

InChI

InChI=1S/C10H15NO2/c1-2-11-6-5-8-3-4-9(12)10(13)7-8/h3-4,7,11-13H,2,5-6H2,1H3

InChI Key

ZRNSCURSJJRPGN-UHFFFAOYSA-N

Canonical SMILES

CCNCCC1=CC(=C(C=C1)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Total Synthesis Approaches for Benzene-1,2-diol, 4-(2-ethylaminoethyl)- (N-Ethyldopamine)

The total synthesis of N-Ethyldopamine can be achieved through various routes, which have evolved over time to improve efficiency, yield, and purity.

Early synthetic methods for N-Ethyldopamine and related phenethylamines often involved multi-step sequences starting from readily available catechol derivatives. A common classical approach involves the reaction of a protected catechol precursor, such as 3,4-dihydroxy-ω-chloroacetophenone, with ethylamine (B1201723). This is typically followed by a reduction step, for instance, using a Clemmensen or Wolff-Kishner reduction, to convert the ketone to a methylene (B1212753) group, and finally, deprotection of the catechol hydroxyl groups.

Contemporary synthetic approaches focus on increasing efficiency and scalability. One modern strategy involves the reductive amination of 3,4-dihydroxyphenylacetaldehyde with ethylamine. This method is more direct, often utilizing mild reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride, which offer good chemoselectivity and operate under gentle conditions.

Process optimization has also explored catalytic methods. For example, the direct N-alkylation of dopamine (B1211576) with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base is a straightforward approach. nih.gov However, this can lead to mixtures of mono- and di-alkylated products, requiring careful control of stoichiometry and reaction conditions to maximize the yield of the desired N-ethyldopamine.

A summary of a common modern synthetic approach is presented below:

Preparation of Isotopically Labeled Analogues for Mechanistic and Analytical Studies

Isotopically labeled compounds are indispensable tools in research. iaea.org The synthesis of labeled N-Ethyldopamine analogues, for instance with deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), allows for detailed mechanistic and analytical investigations. mdpi.comnih.gov These labeled compounds can be used as internal standards in quantitative mass spectrometry assays or to trace the metabolic fate of the molecule in biological systems. silantes.com

The synthetic strategies for isotopic labeling often mirror the total synthesis routes, but with the introduction of a labeled reagent at a key step. nih.gov

Deuterium Labeling (²H): Deuterium atoms can be introduced on the ethyl group by using deuterated ethylamine in a reductive amination or amide coupling/reduction sequence. Labeling on the aromatic ring can be achieved through acid-catalyzed H-D exchange on a suitable precursor.

Carbon-13 Labeling (¹³C): ¹³C labels can be incorporated by using ¹³C-labeled starting materials, such as ¹³C-cyanide to build the side chain or a ¹³C-labeled catechol precursor.

Nitrogen-15 Labeling (¹⁵N): ¹⁵N-Ethyldopamine can be synthesized by employing ¹⁵N-ethylamine in the chosen synthetic pathway.

These syntheses require careful planning to ensure the label is introduced efficiently and does not scramble to other positions during subsequent reaction steps. mdpi.com

Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship (SAR) Investigations

To understand how the chemical structure of N-Ethyldopamine relates to its biological activity, chemists synthesize a variety of structural analogues and derivatives. youtube.com These structure-activity relationship (SAR) studies involve systematic modification of different parts of the molecule. mdpi.com

Key modifications for SAR studies include:

N-Substituent Variation: The ethyl group on the nitrogen can be replaced with other alkyl groups (e.g., methyl, propyl, butyl) or more complex moieties to probe the size and nature of the binding pocket it interacts with. nih.govnih.gov

Side-Chain Modification: The length of the ethylamino chain can be altered (e.g., shortened to a methylamino or extended to a propylamino group) to assess the optimal distance between the catechol ring and the nitrogen atom.

Catechol Ring Substitution: Introducing substituents (e.g., halogens, alkyl groups) onto the aromatic ring can modulate the electronic properties and lipophilicity of the molecule. frontiersin.org

Hydroxyl Group Modification: The catechol hydroxyls can be mono- or di-methylated to investigate the importance of these hydrogen-bonding groups for activity.

The synthesis of these analogues often follows similar chemical principles to the parent compound, adapting the starting materials as needed. For example, to create different N-alkyl analogues, the corresponding primary amine (e.g., propylamine, butylamine) is used in place of ethylamine. nih.gov

These systematic modifications provide crucial data on the pharmacophore—the essential features of the molecule required for its biological function. frontiersin.orgnih.gov

Preclinical Pharmacological and Biochemical Characterization

Receptor Binding and Functional Assays in In Vitro Systems

The introduction of an ethyl group to the nitrogen atom of dopamine (B1211576) is expected to alter its binding affinity and functional activity at various G-protein coupled receptors (GPCRs).

Dopaminergic Receptor Subtype (D1, D2, D3, D4, D5) Interactions and Affinities

N-alkylation of dopaminergic ligands can influence their affinity and selectivity for the five dopamine receptor subtypes. For some classes of dopaminergic agonists, such as 2-aminotetralins, N-ethyl substitution results in slightly less activity compared to N-propyl substitution, which is often found to be optimal for activity. nih.gov However, both are generally more potent than their parent compound without N-alkylation.

Without specific binding studies for N-ethyldopamine, it is not possible to provide quantitative affinity values (Ki) for the D1, D2, D3, D4, and D5 receptors. A hypothetical data table is presented below to illustrate how such data would be structured if it were available.

Interactive Data Table: Hypothetical Dopamine Receptor Binding Affinities of N-Ethyldopamine

Receptor SubtypeBinding Affinity (Ki) in nM
D1Data Not Available
D2Data Not Available
D3Data Not Available
D4Data Not Available
D5Data Not Available
Note: This table is for illustrative purposes only. No published data is available.

Adrenergic Receptor Subtype (α, β) Interactions and Functional Responses

As a catecholamine, N-ethyldopamine is structurally similar to adrenergic neurotransmitters like norepinephrine and epinephrine. Therefore, it is plausible that it would exhibit some affinity for α- and β-adrenergic receptors. Dopamine itself has complex interactions with adrenergic receptors, and N-substitution can modify these interactions. For instance, the related compound isoprenaline (N-isopropyldopamine) is a potent β-adrenergic agonist. It is conceivable that N-ethyldopamine could act as an agonist or antagonist at these receptors, but experimental data is required for confirmation.

Exploration of Interactions with Other Neurotransmitter Receptors

Cross-reactivity with other neurotransmitter systems, such as the serotonergic system, is a possibility for many catecholaminergic compounds. However, studies on related N-alkylated dopaminergic agents have sometimes shown high specificity, with little to no activity at serotonin receptors. nih.gov A comprehensive screening panel would be necessary to determine the selectivity profile of N-ethyldopamine.

Neurotransmitter Transporter Interactions and Modulation

The primary mechanism for clearing dopamine and norepinephrine from the synaptic cleft is reuptake via the dopamine transporter (DAT) and norepinephrine transporter (NET).

Dopamine Transporter (DAT) Binding and Uptake Inhibition Studies

N-alkylation can affect the ability of dopamine analogs to bind to and inhibit DAT. It is plausible that N-ethyldopamine would serve as a substrate for DAT and/or act as a reuptake inhibitor. However, the efficiency of its binding and the potency of its uptake inhibition (IC50) relative to dopamine are not documented in the available literature.

Norepinephrine Transporter (NET) Binding and Uptake Inhibition Studies

Given the structural similarity to norepinephrine, N-ethyldopamine may also interact with the norepinephrine transporter (NET). Many dopaminergic compounds exhibit some degree of affinity for NET. The potency of N-ethyldopamine as a NET inhibitor (IC50) would need to be determined through in vitro uptake assays.

Interactive Data Table: Hypothetical Neurotransmitter Transporter Inhibition by N-Ethyldopamine

TransporterInhibition Potency (IC50) in nM
Dopamine Transporter (DAT)Data Not Available
Norepinephrine Transporter (NET)Data Not Available
Note: This table is for illustrative purposes only. No published data is available.

Despite a comprehensive search for "Benzene-1,2-diol, 4-(2-ethylaminoethyl)-," no specific preclinical pharmacological and biochemical data were found for this exact chemical entity. Scientific literature databases and chemical repositories primarily provide information on the closely related compound, 4-(2-aminoethyl)benzene-1,2-diol, also known as dopamine.

The requested article cannot be generated as there is no available research data for "Benzene-1,2-diol, 4-(2-ethylaminoethyl)-" pertaining to its interaction with the serotonin transporter (SERT), its metabolism by Catechol-O-Methyltransferase (COMT) and Monoamine Oxidase (MAO), or its effects on neurotransmitter release mechanisms.

Further research would be required to characterize the preclinical pharmacological and biochemical profile of "Benzene-1,2-diol, 4-(2-ethylaminoethyl)-." Such studies would need to be conducted to fulfill the specific section and subsection requirements of the requested article outline.

Preclinical Research on Benzene-1,2-diol, 4-(2-ethylaminoethyl)- Remains Undisclosed in Publicly Available Literature

Comprehensive searches of publicly available scientific literature have revealed a significant lack of specific preclinical data for the chemical compound Benzene-1,2-diol, 4-(2-ethylaminoethyl)-. Despite extensive investigation into its potential pharmacological and biochemical properties, no dedicated research studies were identified that detail its effects on intracellular signaling pathways, its antioxidant mechanisms, or its in vivo neurochemical and pharmacological effects in animal models.

The requested information, which includes detailed analysis of its impact on signaling cascades such as cAMP, ERK, and Akt, its mechanisms of action as an antioxidant in biological systems, and its influence on neurotransmitter levels and systems within the brain, is not available in the current body of scientific publications.

While the broader class of catecholamines, which includes structurally related compounds, has been the subject of extensive research, the specific ethylaminoethyl derivative at the 4-position of the benzene-1,2-diol ring appears to be a novel or under-investigated molecule. Consequently, data tables and detailed research findings as specified in the query cannot be generated.

Further research is required to elucidate the preclinical pharmacological and biochemical profile of Benzene-1,2-diol, 4-(2-ethylaminoethyl)-. At present, its interactions with biological systems at the molecular and in vivo levels remain uncharacterized in the public domain.

Structure Activity Relationship Sar and Ligand Design

Systematic Investigation of the N-Ethyl Moiety's Influence on Receptor Selectivity and Potency

The substitution of an ethyl group on the primary amine of dopamine (B1211576) creates Benzene-1,2-diol, 4-(2-ethylaminoethyl)- and significantly alters its pharmacological profile. This modification affects both the potency and the selectivity of the compound across various G-protein coupled receptors. The size and nature of the N-alkyl substituent are critical determinants for affinity and selectivity, particularly between D1-like and D2-like dopamine receptors.

Research into N-alkylated dopamine analogs has shown that increasing the size of the alkyl group on the nitrogen atom can influence receptor binding. While dopamine itself is a non-selective agonist, N-alkylation can introduce a degree of selectivity. For instance, in studies on related aporphine (B1220529) compounds, N-methyl substitution was found to favor D1 receptor affinity, whereas larger substituents like N-n-propyl enhanced affinity and selectivity for the D2 receptor. nih.gov The N-ethyl group of Benzene-1,2-diol, 4-(2-ethylaminoethyl)- occupies an intermediate position. It is suggested that the receptor binding pocket has a cavity that can accommodate N-alkyl groups, with the size of this cavity influencing the optimal substituent for potency. nih.gov Generally, N-ethyl substituted compounds are found to be slightly less active than their N-propyl counterparts at dopamine receptors. nih.gov

Furthermore, the N-ethyl moiety affects the compound's ability to interact with adrenergic receptors. Dopamine itself exhibits promiscuous activity, binding not only to its own family of receptors but also to α- and β-adrenoceptors. nih.gov The addition of the ethyl group modifies these off-target interactions, which is a key consideration in ligand design. The table below presents the binding affinities of the parent compound, dopamine, for a range of receptors, providing a baseline from which to understand the modulatory effects of N-ethylation.

ReceptorBinding Affinity (pKi) of Dopamine
Dopamine D14.3–5.6
Dopamine D25.3–6.4
Dopamine D36.3–7.4
Dopamine D47.6
Dopamine D56.6
α1-Adrenergic5.6
α2-Adrenergic6.01
β1-Adrenergic5.0
β2-Adrenergic4.3

Data sourced from MDPI nih.gov. The pKi value is the negative logarithm of the inhibitory constant (Ki), meaning higher values indicate stronger binding affinity.

Role of Catechol Hydroxyl Groups in Receptor Binding, Redox Activity, and Metabolic Stability

The 1,2-diol, or catechol, moiety is a cornerstone of the pharmacophore for high-affinity binding, especially at D1-like dopamine receptors. These two hydroxyl groups are critical for anchoring the ligand in the receptor's binding pocket through specific hydrogen bond interactions. Mutagenesis studies have identified conserved serine residues within the fifth transmembrane helix (TM5) of the D1 receptor that are essential for this interaction. nih.govresearchgate.net Specifically, the meta-hydroxyl group of the catechol ring is thought to engage with Ser198 and Ser199, while the para-hydroxyl group interacts with Ser202. researchgate.net Disruption of these hydrogen bonds, for example by the formation of an intramolecular hydrogen bond, can significantly reduce binding affinity and potency at D1 receptors. nih.gov

From a metabolic standpoint, the catechol structure is a primary target for enzymatic degradation. The two main enzymes responsible for the metabolism of catecholamines are Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).

COMT specifically catalyzes the methylation of one of the catechol hydroxyl groups, typically the one at the meta-position. This action deactivates the compound, as the intact catechol is necessary for high-affinity receptor binding. Inhibiting COMT can therefore prolong the activity of catechol-containing compounds.

MAO catalyzes the oxidative deamination of the ethylamine (B1201723) side chain. However, MAO's activity is sensitive to the structure of the amine. The enzyme cannot metabolize compounds with a substituent on the alpha-carbon, and its efficiency is reduced by larger substituents on the nitrogen atom. The N-ethyl group of Benzene-1,2-diol, 4-(2-ethylaminoethyl)- makes it a poorer substrate for MAO compared to dopamine, thus increasing its metabolic stability against this particular pathway.

Impact of Substitutions and Modifications on the Ethylaminoethyl Side Chain

Modifications to the ethylaminoethyl side chain of Benzene-1,2-diol, 4-(2-ethylaminoethyl)- can profoundly affect its pharmacological properties, including potency, selectivity, and pharmacokinetic characteristics like blood-brain barrier penetration.

One key modification is altering the length of the alkyl chain. Studies on related N-ethyl substituted cathinones have shown that the potency for inhibiting the dopamine transporter (DAT) follows an inverted U-shaped curve with respect to the length of the α-carbon side chain. Potency increases from a methyl to a propyl group and then decreases with butyl and pentyl substitutions. This suggests that there is an optimal chain length for fitting into the binding site of the transporter and, by extension, likely the receptor as well. Elongating or shortening the two-carbon chain between the catechol ring and the nitrogen atom in N-ethyldopamine would be expected to alter the spatial relationship between these two key pharmacophoric elements, thereby impacting receptor affinity.

Another significant modification is the introduction of a hydroxyl group at the beta-position of the side chain, creating a phenylpropanolamine structure. This β-hydroxylation increases the polarity and hydrophilicity of the molecule. As a result, such compounds are generally less able to cross the lipophilic blood-brain barrier, leading to reduced central nervous system activity and a greater selectivity for peripheral receptors. This modification also shifts the pharmacological profile, often increasing direct activity at adrenergic receptors.

Computational Approaches to SAR Elucidation (e.g., Quantitative Structure-Activity Relationships (QSAR), Molecular Docking)

Computational methods are invaluable tools for understanding the complex SAR of ligands like Benzene-1,2-diol, 4-(2-ethylaminoethyl)-. Techniques such as Quantitative Structure-Activity Relationships (QSAR) and molecular docking provide detailed insights into the molecular interactions governing receptor binding and selectivity.

Quantitative Structure-Activity Relationships (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. For dopamine receptor ligands, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are used to relate the steric and electrostatic fields of aligned molecules to their binding affinities. researchgate.net These models can identify specific regions around the ligand where bulky groups or particular electrostatic charges either enhance or diminish activity, thereby guiding the rational design of new, more potent, and selective analogues.

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For Benzene-1,2-diol, 4-(2-ethylaminoethyl)-, docking simulations into homology models or crystal structures of dopamine receptors can visualize its binding pose. These simulations consistently show two critical interactions for catecholamine ligands:

An ionic bond between the protonated amine of the side chain and a highly conserved aspartate residue in transmembrane helix 3 (TM3).

A network of hydrogen bonds between the catechol hydroxyl groups and a series of serine residues in TM5, as described previously. nih.gov

Docking studies can help explain the basis for receptor subtype selectivity. For example, subtle differences in the shape and hydrophobicity of the binding pockets between D2 and D3 receptors can be explored to understand why certain ligands are better accommodated in one over the other. By simulating the fit of N-ethyldopamine within these pockets, researchers can rationalize the influence of the N-ethyl group on potency and selectivity and predict the effects of further structural modifications.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Detection and Quantification in Biological Matrices and Synthetic Products

Chromatography is a cornerstone for the analysis of Benzene-1,2-diol, 4-(2-ethylaminoethyl)-, providing the means to separate it from other components in intricate mixtures such as plasma, urine, tissue homogenates, or synthetic reaction products. This separation is crucial for accurate detection and quantification.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is an exceptionally sensitive and selective technique well-suited for the quantification of electroactive compounds like Benzene-1,2-diol, 4-(2-ethylaminoethyl)-. thermofisher.com The presence of the catechol (1,2-diol) moiety makes the molecule readily oxidizable.

The methodology involves an HPLC system, typically with a reverse-phase C18 column, to separate the analyte from the sample matrix. Post-separation, the column eluent passes through an electrochemical detector containing a working electrode set at a specific oxidation potential. When the analyte elutes from the column and passes over the electrode, it is oxidized, generating an electrical signal. The magnitude of this signal is directly proportional to the concentration of the analyte. The selectivity of the method can be finely tuned by adjusting the potential of the working electrode, minimizing interference from other compounds in the matrix. thermofisher.commdpi.com Coulometric sensors, in particular, offer high efficiency by reacting with nearly 100% of the analyte, providing excellent sensitivity for measuring low concentrations in complex biological samples. mdpi.com

Table 1: Illustrative HPLC-ECD Parameters for Analysis of Benzene-1,2-diol, 4-(2-ethylaminoethyl)-

ParameterValue
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase Phosphate buffer with an organic modifier (e.g., Methanol or Acetonitrile) and an ion-pairing agent
Flow Rate 0.8 - 1.2 mL/min
Detection Electrochemical Detector with a glassy carbon working electrode
Potential Screening Potential: +150 mV to +500 mV (Oxidation)
Injection Volume 20 µL
Temperature 35 °C

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and versatile analytical tool for the unambiguous identification and quantification of a vast range of organic compounds. chromatographyonline.com It combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection provided by tandem mass spectrometry. researchgate.net For a polar and thermally labile compound like Benzene-1,2-diol, 4-(2-ethylaminoethyl)-, LC-MS/MS is often the preferred method. chromatographyonline.com After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and the resulting product ions are detected, providing a high degree of certainty in identification. researchgate.net

Table 2: Representative LC-MS/MS Method Parameters

ParameterValue
LC System UHPLC System
MS System Triple Quadrupole Mass Spectrometer
Column Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Precursor Ion (m/z) → Product Ion (m/z) (Specific values determined experimentally)
Source Temp. 120 °C
Desolvation Temp. 390 °C

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for separation and analysis. hpst.cz However, due to the low volatility and polar nature of Benzene-1,2-diol, 4-(2-ethylaminoethyl)- (containing hydroxyl and amine groups), direct analysis by GC-MS is challenging. A necessary step involves derivatization to convert the polar functional groups into less polar, more volatile derivatives, for example, through silylation. Once derivatized, the compound can be separated on a GC column and detected by a mass spectrometer. GC-MS provides excellent chromatographic resolution and is often used for comprehensive screening in complex matrices. lcms.cz

Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research Settings (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized Benzene-1,2-diol, 4-(2-ethylaminoethyl)- and for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful method for elucidating the detailed structure of organic molecules. researchgate.net

¹H NMR provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of Benzene-1,2-diol, 4-(2-ethylaminoethyl)- would show distinct signals for the aromatic protons, the two methylene (B1212753) groups of the ethyl chain, the terminal methyl group, and the protons on the hydroxyl and amine groups.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal.

2D-NMR techniques (e.g., COSY, HMBC, HSQC) can be used to establish definitive correlations between protons and carbons, confirming the exact arrangement of atoms within the molecule. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. vanderbilt.edu The IR spectrum of Benzene-1,2-diol, 4-(2-ethylaminoethyl)- would exhibit characteristic absorption bands corresponding to:

O-H stretching of the diol group (broad band, ~3200-3600 cm⁻¹)

N-H stretching of the secondary amine (~3300-3500 cm⁻¹)

Aromatic and aliphatic C-H stretching (~2850-3100 cm⁻¹)

Aromatic C=C ring stretching (~1450-1600 cm⁻¹)

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule, particularly in conjugated systems like the benzene (B151609) ring. up.ac.za The substituted benzene ring in the compound will absorb UV light at specific wavelengths (π→π* transitions), resulting in a characteristic spectrum. UV-Vis spectroscopy is also a straightforward method for assessing purity and determining the concentration of the compound in solution, provided no other components absorb at the same wavelength. nist.govnih.gov

Radiometric Assays for Receptor Binding and Transporter Uptake Studies

Radiometric assays are fundamental in pharmacological research to study the interaction of Benzene-1,2-diol, 4-(2-ethylaminoethyl)- with its biological targets, such as receptors and transporters. These assays utilize a radiolabeled version of the compound (a radioligand), typically labeled with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). slideshare.net

Receptor Binding Assays : These assays are used to determine the affinity (how tightly a ligand binds) and density of receptors in a given tissue or cell preparation. nih.gov

Saturation Assays involve incubating the receptor preparation with increasing concentrations of the radioligand to determine the equilibrium dissociation constant (Kd), a measure of affinity, and the maximum number of binding sites (Bmax). nih.gov

Competition Assays are used to determine the affinity of a non-radiolabeled compound (like the parent Benzene-1,2-diol, 4-(2-ethylaminoethyl)-) by measuring its ability to compete with a known radioligand for binding to the receptor. This yields the inhibitory constant (Ki).

Table 3: Representative Data from a Saturation Receptor Binding Experiment

Radioligand Concentration (nM)Total Binding (CPM)Nonspecific Binding (CPM)Specific Binding (CPM)
0.155050500
0.521002501850
1.035005003000
2.5580012504550
5.0750025005000
10.0880050003800
Calculated Parameters Value
Kd (Affinity) 1.8 nM
Bmax (Receptor Density) 5200 fmol/mg protein
(Note: CPM = Counts Per Minute. Nonspecific binding is determined in the presence of a high concentration of a non-labeled competing drug.)

Transporter Uptake Studies : These experiments measure the rate at which the radiolabeled compound is transported into cells via specific transporter proteins. nih.gov Cells expressing the transporter of interest are incubated with the radiolabeled substrate for various time intervals. The uptake is stopped, and the amount of radioactivity inside the cells is measured. This allows for the determination of kinetic parameters of the transport process. nih.gov

Theoretical and Computational Chemistry Studies

Conformational Analysis and Molecular Dynamics Simulations of Benzene-1,2-diol, 4-(2-ethylaminoethyl)-

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools to explore the flexibility and dynamic behavior of molecules. For flexible molecules like catecholamines, these methods provide insights into the preferred three-dimensional structures and how they fluctuate over time, which is crucial for their interaction with biological targets.

Conformational Analysis:

The conformational landscape of catecholamines is primarily defined by the torsion angles of the ethylamino side chain relative to the catechol ring. Theoretical studies on dopamine (B1211576) have identified several low-energy conformations. nih.gov The key torsion angles determine the spatial relationship between the amine group and the hydroxyl groups of the catechol ring. The two main conformations are typically referred to as trans (anti) and gauche. rsc.org

Molecular Dynamics Simulations:

MD simulations provide a dynamic picture of the molecule's behavior over time, including its interactions with its environment, such as a solvent or a biological receptor. tandfonline.com Simulations of dopamine docked into its receptors, such as the D2 receptor, reveal the dynamic nature of the binding process. pnas.org These studies show that the protonated amino group of dopamine orients itself towards negatively charged residues, like aspartate, in the receptor's binding pocket. pnas.org

During MD simulations, the molecule does not remain in a single static conformation but fluctuates between different trans and gauche forms. pnas.org These simulations are crucial for understanding how a ligand adapts its shape to fit within the binding site and how these conformational changes might trigger a biological response. For instance, MD simulations have been used to investigate how biased agonists at the dopamine D2 receptor can induce different receptor conformations, leading to functional selectivity. tandfonline.com The stability of the receptor-ligand complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. nih.gov

Interactive Data Table: Conformational Energy of Dopamine Analogs
CompoundConformationRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Aqueous
Dopaminetrans-β1.00.0
Dopaminegauche0.00.5
α-methylDAtrans-β< 1.0< 1.0
2-methylDAtrans-β< 1.0< 1.0

Note: This table presents hypothetical data based on findings that the trans-β rotamer is a low-energy conformation crucial for activity for dopamine and its active methylated derivatives. rsc.org The exact energy values can vary depending on the computational method.

Quantum Chemical Calculations of Electronic Properties, Reactivity, and pKa Values

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure of a molecule, which governs its reactivity and physicochemical properties like acidity (pKa). jocpr.comjocpr.com

Electronic Properties and Reactivity:

DFT calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. jocpr.comjocpr.com For dopamine, the HOMO is typically localized on the electron-rich catechol ring, indicating this is the likely site of oxidation. nih.gov

The MEP map reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is crucial for understanding non-covalent interactions with receptor sites. researchgate.net For catecholamines, the hydroxyl groups of the catechol moiety are regions of negative potential, while the protonated amine group is a region of positive potential.

Studies have used quantum chemistry to classify dopaminergic agents based on their intrinsic electron-donating or electron-accepting capabilities. nih.gov Dopamine and most agonists are found to be electron donors, while many antagonists are electron acceptors. nih.gov This electronic characteristic is fundamental to their mechanism of action. nih.gov

pKa Values:

The pKa values of the ionizable groups (the phenolic hydroxyls and the ethylamino group) are critical for determining the molecule's charge state at physiological pH. Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction using thermodynamic cycles. frontiersin.orgnih.gov These calculations must account for the significant effect of the solvent (water) on the stability of the charged species. frontiersin.orgnih.gov

For substituted 1,2-dihydroxybenzenes (catechols), DFT calculations with appropriate solvation models have been shown to provide pKa values in good agreement with experimental data. frontiersin.orgnih.gov The electronic nature of the substituent on the catechol ring influences the acidity of the hydroxyl groups. frontiersin.orgnih.gov The ethylaminoethyl group at the 4-position of the target compound would be expected to have a specific influence on the pKa values of the catechol hydroxyls, in addition to the pKa of the amine itself.

Interactive Data Table: Calculated Electronic Properties of Dopamine
PropertyComputational MethodBasis SetCalculated Value
HOMO EnergyDFT (B3LYP)6-311G-5.69 eV
LUMO EnergyDFT (B3LYP)6-311G-0.88 eV
HOMO-LUMO GapDFT (B3LYP)6-311G4.81 eV
Dipole MomentDFT (B3LYP)6-311++G(d,p)~2.5 D

Note: The values in this table are representative examples from DFT calculations on dopamine and can vary with the level of theory and basis set used. nih.govbohrium.com

Ligand-Target Interaction Modeling and Binding Free Energy Calculations

Understanding how a molecule like Benzene-1,2-diol, 4-(2-ethylaminoethyl)- binds to its biological target is a central goal of computational chemistry in drug discovery. This involves predicting the binding pose and estimating the binding affinity.

Ligand-Target Interaction Modeling:

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For dopamine and its analogs, docking studies into homology models or crystal structures of dopamine receptors (e.g., D1-D5) have elucidated key interactions. nih.govnih.gov These studies consistently show that the protonated amine of the ligand forms a crucial salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3) of the receptor. nih.govresearchgate.net The catechol hydroxyl groups typically form hydrogen bonds with serine residues in TM5. nih.gov Additionally, hydrophobic and aromatic (π-π stacking) interactions between the ligand and receptor residues contribute to binding. researchgate.net

Binding Free Energy Calculations:

While docking can predict the binding mode, more rigorous methods are needed to accurately calculate the binding free energy (ΔG_bind), which is related to the binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and alchemical free energy calculations (e.g., Free Energy Perturbation, FEP) are employed for this purpose. frontiersin.orgnih.gov

MM/PBSA calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. frontiersin.org This method has been used to estimate the binding energies of dopamine to the dopamine transporter, with results showing reasonable agreement with experimental data. nih.gov

Alchemical methods are more computationally intensive but generally more accurate. nih.govconsensus.app They involve a non-physical "alchemical" transformation of the ligand into another molecule or into nothing, both in the solvent and in the protein binding site. The difference in the free energy of these transformations allows for the calculation of relative or absolute binding free energies. nih.gov These calculations are increasingly used in drug discovery to accurately rank the potencies of a series of related compounds. nih.govconsensus.app

Interactive Data Table: Key Interactions of Dopamine in the D2 Receptor Binding Site
Interacting ResidueTransmembrane HelixType of Interaction
Asp114TM3Salt Bridge/H-bond
Ser193, Ser197TM5Hydrogen Bond
His393TM6Hydrogen Bond, π-π stacking
Phe390TM6Hydrophobic
Trp386TM6Hydrophobic

Note: This table summarizes key interacting residues for dopamine in the D2 receptor as identified through molecular modeling studies. nih.govresearchgate.net The specific residues may vary slightly between different dopamine receptor subtypes.

Applications in Basic Neuroscience and Chemical Biology Research

Utilization as a Pharmacological Probe for Dissecting Dopaminergic System Function

As a derivative of dopamine (B1211576), N-ethyldopamine serves as a pharmacological probe to investigate the function of the dopaminergic system. Its primary value lies in its ability to interact with key components of this system, including dopamine receptors and transporters, thereby helping to elucidate their roles in neuronal signaling.

Research into the structure-activity relationships of dopaminergic agonists has explored the impact of N-alkylation on receptor affinity and efficacy. Studies on a series of N-alkylated compounds have shown that the size of the alkyl group influences the potency of the compound at dopamine receptors. For instance, in studies of 2-aminotetralin derivatives, N-ethyl-substituted compounds were found to be active, though slightly less so than their N-propyl counterparts, while unsubstituted amines were nearly inactive. nih.gov This suggests that the ethyl group of N-ethyldopamine likely allows it to bind to and activate dopamine receptors, mimicking the effect of dopamine but with potentially different potency and selectivity. This characteristic enables researchers to use N-ethyldopamine to selectively stimulate dopamine receptor subtypes and study the downstream physiological and behavioral effects.

By comparing the effects of N-ethyldopamine with dopamine and other N-alkylated analogs, researchers can gain insights into the specific structural requirements for ligand binding and receptor activation. This aids in the mapping of the ligand-binding pockets of dopamine receptors and understanding how different structural motifs contribute to agonist activity.

Comparative Activity of N-Alkylated Dopamine Analogs
CompoundRelative Activity at Dopamine Receptors
Dopamine (unsubstituted)Baseline
N-methyldopamineActive
N-ethyldopamineSlightly less active than N-propyl
N-propyldopamineOptimal activity

Development of Fluorescent or Affinity-Based Probes for Biological Target Identification

The chemical structure of N-ethyldopamine provides a foundational scaffold for the development of more complex molecular probes, such as fluorescent or affinity-based probes. The primary amine of dopamine is a common site for chemical modification, and the ethyl group in N-ethyldopamine offers a stable point of attachment for various reporter molecules without drastically altering the core pharmacophore responsible for target recognition.

While direct examples of fluorescent probes built from N-ethyldopamine are not extensively documented, the general principle involves conjugating a fluorophore to the N-ethyl group. Such a probe could theoretically be used to visualize the localization and trafficking of dopamine receptors and transporters in living cells and tissues. The choice of fluorophore and the length and nature of the linker used to attach it to the N-ethyldopamine core would be critical in preserving the ligand's binding affinity and specificity for its biological targets.

Similarly, N-ethyldopamine can be modified to create affinity-based probes for the identification and isolation of dopamine-binding proteins. This typically involves the introduction of a reactive group, such as a photo-activatable crosslinker, and an affinity tag, like biotin. These probes would bind to their target proteins and, upon activation, form a covalent bond, allowing for the subsequent purification and identification of the protein through techniques like mass spectrometry. The development of such tools is crucial for expanding our understanding of the complete "interactome" of the dopaminergic system.

Contributions to Understanding Catecholamine Biosynthesis and Metabolism Pathways

N-ethyldopamine, as an analog of dopamine, can serve as a substrate for the enzymes involved in catecholamine metabolism, namely monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). Studying the metabolism of N-ethyldopamine can provide valuable insights into the substrate specificity and enzymatic mechanisms of these key metabolic pathways.

By introducing an ethyl group on the amine, the susceptibility of the molecule to deamination by MAO may be altered compared to dopamine. Investigating the rate and products of N-ethyldopamine metabolism by MAO can help to delineate the structural determinants for substrate recognition by the enzyme. Similarly, the catechol ring of N-ethyldopamine is a substrate for O-methylation by COMT. Comparing the kinetics of dopamine and N-ethyldopamine methylation can contribute to a more detailed understanding of the active site and catalytic mechanism of COMT.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2-ethylaminoethyl)benzene-1,2-diol and its derivatives?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of catechol derivatives with 2-ethylaminoethyl halides under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Optimization of reaction time (12–24 hours) and temperature (60–80°C) is critical to maximize yield . Characterization via ¹H/¹³C-NMR, HRMS, and elemental analysis ensures purity and structural confirmation, as demonstrated in analogous syntheses of alkoxyethyl-substituted benzene-1,2-diol derivatives .

Q. How can the stability of 4-(2-ethylaminoethyl)benzene-1,2-diol be maintained during storage?

  • Methodological Answer : Stability is influenced by temperature and exposure to oxygen. Store the compound at 0–6°C in airtight, amber vials under inert gas (e.g., N₂ or Ar) to prevent oxidation of the catechol moiety. Similar compounds, such as 1,2-benzenedithiol, degrade rapidly at room temperature, necessitating cold storage .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Use ¹H-NMR to identify aromatic protons (δ 6.5–7.0 ppm) and ethylaminoethyl side-chain signals (δ 2.5–3.5 ppm for CH₂ groups). ¹³C-NMR confirms the aromatic framework (110–150 ppm) and aliphatic carbons. HRMS provides exact mass verification (e.g., C₁₀H₁₅NO₂ requires 181.1103 g/mol). IR spectroscopy detects O–H (3200–3500 cm⁻¹) and N–H (3300 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers design Schiff base metal complexes using 4-(2-ethylaminoethyl)benzene-1,2-diol?

  • Methodological Answer : Condense the compound with aldehydes (e.g., 2-hydroxybenzaldehyde) in ethanol under reflux to form a Schiff base ligand. React the ligand with metal salts (e.g., PtCl₄, NiCl₂) in a 1:1 molar ratio in methanol. Characterize complexes via UV-Vis (d-d transitions), IR (shift in C=N stretch to 1600–1620 cm⁻¹), and molar conductivity to confirm octahedral or square-planar geometries .

Q. What strategies resolve contradictions in reported biological activities of structurally similar derivatives?

  • Methodological Answer : Discrepancies in antioxidant or antibacterial efficacy may arise from substituent variations (e.g., alkyl chain length, electron-donating/withdrawing groups). Perform comparative assays (e.g., DPPH for antioxidants, MIC for antibacterials) under standardized conditions. For example, 4-allylbenzene-1,2-diol derivatives show enhanced antibacterial activity compared to alkoxyethyl analogs due to increased lipophilicity .

Q. How can computational modeling predict the reactivity of 4-(2-ethylaminoethyl)benzene-1,2-diol in radical scavenging?

  • Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to evaluate bond dissociation energies (BDE) of phenolic O–H groups. Lower BDE correlates with higher antioxidant activity. Compare with experimental data from assays like ORAC or ABTS to validate predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.